4-[(2-Phenoxyethyl)sulfonyl]morpholine
Description
Overview of Morpholine (B109124) and Sulfonamide Scaffolds in Modern Organic Chemistry
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.gov Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. nih.gov The morpholine moiety is a versatile synthetic building block, readily incorporated into larger molecules. nih.gov Its unique physicochemical properties have led to its inclusion in a wide array of approved drugs and biologically active compounds. nih.gov
Similarly, the sulfonamide functional group (-SO₂NR₂) is a well-established pharmacophore that has been a staple in drug discovery for decades. nih.gov Since the discovery of the antibacterial properties of prontosil, sulfonamide-containing compounds have been developed to treat a wide range of conditions, including viral and bacterial infections, cancer, and inflammatory diseases. nih.govcitedrive.com The sulfonamide group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for specific interactions with enzyme active sites. nih.gov The stability and synthetic accessibility of the sulfonamide scaffold have cemented its importance in the design of new therapeutic agents. citedrive.com
Academic Significance of the 4-Sulfonylmorpholine Structural Motif in Chemical Research
The 4-sulfonylmorpholine motif, which features a sulfonamide linkage at the 4-position of the morpholine ring, has attracted interest from the academic community. This structural arrangement combines the favorable properties of both the morpholine and sulfonamide groups. The resulting compounds are often explored for their potential biological activities, with research focusing on areas such as enzyme inhibition and receptor modulation. The academic significance of this motif lies in its potential to generate novel chemical entities with desirable drug-like properties. The synthesis of various 4-sulfonylmorpholine derivatives allows for the systematic exploration of structure-activity relationships, contributing to a deeper understanding of how molecular structure influences biological function.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenoxyethylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-18(15,13-6-8-16-9-7-13)11-10-17-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORWMYAQNXEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Phenoxyethyl Sulfonyl Morpholine and Analogous Architectures
Strategies for the Construction of the 4-Sulfonylmorpholine Moiety
The formation of the N-S bond in the 4-sulfonylmorpholine core is a critical step, for which several reliable synthetic strategies have been developed. These methods primarily revolve around the creation of a stable sulfonamide linkage.
The most conventional and widely employed method for synthesizing N-sulfonylmorpholines is the reaction of morpholine (B109124) with a suitable sulfonyl chloride. chemsociety.org.ngfrontiersrj.com This reaction is a classic example of nucleophilic substitution at a sulfur center. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. chemsociety.org.ng
This sulfonylation is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. chemsociety.org.ng The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate. The reaction is versatile and can be performed with a wide array of sulfonyl chlorides to produce a diverse library of 4-sulfonylmorpholine derivatives. For instance, the synthesis of N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) has been successfully achieved through the nucleophilic attack of morpholine on p-toluenesulfonyl chloride. chemsociety.org.ng
A key precursor for many of these syntheses, morpholine-4-sulfonyl chloride, can be prepared by reacting morpholine with sulfuryl chloride, often in a solvent like dichloromethane and in the presence of a base such as trimethylamine. chemicalbook.comchemicalbook.com This intermediate is a valuable building block for further synthetic elaborations. chemicalbook.comresearchgate.net
Table 1: Representative Conditions for Sulfonylation of Morpholine
| Sulfonyl Chloride | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Sulfuryl Chloride | Trimethylamine | Dichloromethane | Room Temperature, 2 hours | Morpholine-4-sulfonyl chloride | ~23.3% |
| p-Toluene sulfonyl chloride | Pyridine | Not specified | Not specified | N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | Excellent |
Data is illustrative and compiled from synthetic procedures. chemsociety.org.ngchemicalbook.com
Expanding on the theme of the previous section, the formation of sulfonamides is fundamentally a nucleophilic substitution process. The robustness of this reaction makes it a cornerstone of medicinal chemistry for creating sulfonamide linkages, which are stable and well-tolerated bioisosteres of amides. chemsociety.org.ngfrontiersrj.comnih.govnih.gov The reaction between a primary or secondary amine, such as morpholine, and a sulfonyl chloride is rapid and generally high-yielding. chemsociety.org.ngnih.gov
The efficiency of the nucleophilic attack can be influenced by the electronic properties of both the amine and the sulfonyl chloride. While morpholine is a sufficiently strong nucleophile, feebly basic amines may react too slowly, allowing for the hydrolysis of the sulfonyl chloride, especially in aqueous basic media. researchgate.net To circumvent this, reactions are often conducted in non-aqueous solvents like pyridine, which can act as both a base and a solvent, driving the reaction to completion and yielding high yields of the desired sulfonamide. researchgate.net
A significant advancement in sulfonamide synthesis is the development of decarboxylative halosulfonylation. nih.govacs.orgresearchgate.net This innovative, one-pot strategy allows for the synthesis of sulfonamides from readily available carboxylic acids and amines, the same starting materials traditionally used for amide coupling. nih.govnih.govacs.orgacs.org This method avoids the need to pre-form a sulfonyl chloride from harsh chlorosulfonation conditions. nih.gov
The process leverages copper ligand-to-metal charge transfer (LMCT) catalysis to convert aromatic carboxylic acids into their corresponding sulfonyl chlorides in situ. nih.govacs.org This is followed by the addition of an amine, such as morpholine, to the reaction mixture to form the final sulfonamide. nih.govnih.govacs.org This protocol is distinguished by its broad substrate scope, including various aryl and heteroaryl carboxylic acids, and its tolerance of diverse functional groups. nih.govacs.org This technique represents a powerful tool for accelerating the synthesis of amide analogues in drug discovery. nih.govacs.org
Table 2: Comparison of Sulfonamide Synthesis Strategies
| Method | Starting Materials | Key Features | Advantages |
|---|---|---|---|
| Classical Sulfonylation | Amine (e.g., Morpholine) + Sulfonyl Chloride | Nucleophilic substitution | High efficiency, simple, widely used chemsociety.org.ngfrontiersrj.com |
| Decarboxylative Halosulfonylation | Carboxylic Acid + Amine | One-pot, Cu-catalyzed, in situ sulfonyl chloride formation | Avoids pre-functionalization, broad scope, uses common starting materials nih.govacs.org |
Synthetic Routes for the Introduction of the Phenoxyethyl Substituent
To synthesize the target molecule, 4-[(2-Phenoxyethyl)sulfonyl]morpholine, the phenoxyethyl group must be incorporated. This is typically achieved through alkylation strategies using precursors that already contain this fragment.
The most direct route to this compound involves the reaction of morpholine with 2-phenoxyethanesulfonyl chloride. This approach mirrors the classical sulfonylation reaction described in section 2.1.1, where the entire sulfonyl-containing side chain is introduced in a single step. The synthesis of the required 2-phenoxyethanesulfonyl chloride can be accomplished by the chlorosulfonation of 2-phenoxyethanol.
Alternatively, if starting with a different functionalized morpholine, a nucleophilic substitution reaction could be employed. For example, a morpholine derivative bearing a nucleophilic group could be reacted with a phenoxyethyl electrophile, such as 2-phenoxyethyl bromide, although this is a less direct approach for the target compound. The direct sulfonylation with a pre-formed 2-phenoxyethanesulfonyl chloride remains the most logical and efficient synthetic pathway.
Green Chemistry Principles and Methodological Advancements in Morpholine Derivative Synthesis
The synthesis of morpholine and its derivatives, which are prevalent in pharmaceuticals and agrochemicals, has been an area of focus for the application of green chemistry principles. chemrxiv.orgchemrxiv.org Traditional methods can be inefficient and generate significant waste. chemrxiv.orgnih.gov
Recent advancements have focused on developing simpler, high-yielding, and redox-neutral protocols. chemrxiv.orgchemrxiv.orgnih.gov One such development is the two-step conversion of 1,2-amino alcohols to morpholines using inexpensive and less hazardous reagents like ethylene sulfate and potassium tert-butoxide. chemrxiv.orgchemrxiv.orgnih.gov This method offers significant environmental and safety benefits over traditional multi-step syntheses that may use reagents like chloroacetyl chloride and require hydride reductions. chemrxiv.org The key to this greener approach is the selective monoalkylation of a primary amine with ethylene sulfate, which proceeds as a simple SN2 reaction. chemrxiv.orgnih.gov
Furthermore, the use of greener solvents is a core principle of sustainable chemistry. N-formylmorpholine, for example, has been synthesized and evaluated as a green solvent for organic reactions. ajgreenchem.com It is chemically stable, non-toxic, and non-corrosive, making it a viable alternative to more hazardous conventional solvents. ajgreenchem.com The integration of such principles—reducing the number of synthetic steps, avoiding hazardous reagents, and using environmentally benign solvents—is crucial for the future of chemical synthesis, including the production of complex morpholine derivatives. chemrxiv.orgresearchgate.net
Selective Monoalkylation Techniques for Morpholine Ring Formation
The formation of the morpholine ring is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. chemrxiv.orgresearchgate.net A significant challenge in this process is achieving selective monoalkylation of the amine precursor to prevent the formation of undesired bis-alkylation products. organic-chemistry.orgthieme-connect.com Recent advancements have led to the development of efficient protocols that favor monoalkylation, providing high yields of the desired morpholine derivatives. nih.govchemrxiv.org
A prominent green synthesis approach involves a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines. nih.govchemrxiv.org This method utilizes inexpensive and readily available reagents, namely ethylene sulfate and potassium tert-butoxide (tBuOK). organic-chemistry.org The core of this technique lies in the ability to isolate the monoalkylation products cleanly, which are formed through a simple SN2 reaction between an amine and ethylene sulfate. chemrxiv.orgnih.gov
The selectivity of this monoalkylation is influenced by both the structure of the reacting 1,2-amino alcohol and the intrinsic properties of ethylene sulfate. chemrxiv.orgchemrxiv.org This methodology has proven to be versatile, enabling the synthesis of various morpholines with substituents at different positions. nih.govchemrxiv.org The reaction between a 1,2-amino alcohol and ethylene sulfate initially forms a zwitterionic monoalkylation product. organic-chemistry.org This intermediate can often be isolated through crystallization, which facilitates the removal of impurities. thieme-connect.com Subsequent treatment with a base, such as tBuOK, induces cyclization to yield the final morpholine derivative. organic-chemistry.orgthieme-connect.com
This approach offers significant environmental and safety advantages over traditional methods, which often require multiple steps and the use of hazardous reagents. chemrxiv.orgchemrxiv.org The facile nature of this selective monoalkylation makes it a highly attractive and practical method for the large-scale synthesis of morpholine-containing compounds. chemrxiv.orgnih.gov
Detailed research findings have demonstrated the broad applicability of this method. For instance, the reaction of various N-substituted ethanolamines with ethylene sulfate has been shown to produce the corresponding monoalkylation zwitterionic products in good to excellent yields. chemrxiv.org The subsequent cyclization to form the morpholine ring also proceeds efficiently. chemrxiv.org
| Entry | N-Substituted Ethanolamine | Isolated Yield of Zwitterionic Intermediate (%) | Conditions for Cyclization | Isolated Yield of Morpholine (%) |
|---|---|---|---|---|
| 1 | N-Benzylethanolamine | >80 | tBuOK, THF, rt | 95 |
| 2 | N-(4-Methoxybenzyl)ethanolamine | >80 | tBuOK, THF, rt | 92 |
| 3 | N-(2-Phenoxyethyl)ethanolamine | >80 | tBuOK, THF, rt | 90 |
| 4 | N-tert-Butylethanolamine | Modest | tBuOK, THF, rt | Not Reported |
| 5 | N-Isopropylethanolamine | Modest | tBuOK, THF, rt | Not Reported |
Chemical Reactivity and Transformation Pathways of 4 2 Phenoxyethyl Sulfonyl Morpholine
Reaction Profiles of the Sulfonyl Group in 4-Sulfonylmorpholine Systems
The sulfonamide linkage (R-SO₂-NR'₂) is a robust functional group, central to the chemical identity of 4-[(2-Phenoxyethyl)sulfonyl]morpholine. Its reactivity is primarily centered on the electrophilic sulfur atom and the potential for cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds under specific conditions.
Nucleophilic Attack on the Sulfur Atom: The sulfur atom in the sulfonyl group is electron-deficient and can be a target for strong nucleophiles. However, the S-N bond in N-sulfonylmorpholines is generally stable. Cleavage of this bond typically requires harsh conditions or specific catalytic systems. nih.gov For instance, certain strong reducing agents or specialized catalysts can effect the cleavage of sulfonamides. acs.org Hydrolytic cleavage of the S-N bond can be favorable under acidic conditions, which protonate the amine group, making the sulfonic group a more reactive site for nucleophilic attack. nih.gov
S-N Bond Cleavage: The cleavage of the S-N bond is a key transformation pathway. Studies on related sulfonamides show that this bond can be broken under reductive conditions. While the N-sulfonyl group is often used as a protecting group for amines due to its stability, methods exist for its removal. For example, electrically driven reactions can achieve N-C bond cleavage in sulfonamides under either reducing or oxidizing conditions. acs.org In the context of 4-sulfonylmorpholine systems, such cleavage would yield morpholine (B109124) and a derivative of (2-phenoxyethyl)sulfonic acid.
C-S Bond Cleavage: Although less common for this specific structure, cleavage of the carbon-sulfur bond linking the phenoxyethyl group to the sulfonyl moiety is another potential reaction. This pathway is more prevalent in aryl sulfonamides under acidic conditions and higher temperatures, leading to the formation of aniline (B41778) from sulfanilamide, for example. nih.gov For this compound, this would involve breaking the bond between the ethyl group and the sulfur atom.
The table below summarizes potential reactions involving the sulfonyl group.
| Reaction Type | Reagents/Conditions | Products | Reference |
| S-N Bond Cleavage (Hydrolytic) | Acidic conditions, high temperature | Morpholine, (2-Phenoxyethyl)sulfonic acid derivative | nih.gov |
| S-N Bond Cleavage (Reductive) | Strong reducing agents (e.g., LiAlH₄) | Morpholine, (2-Phenoxyethyl)sulfide derivative | acs.org |
| S-N Bond Cleavage (Electrochemical) | Oxidizing or reducing electrosynthesis | Morpholine, various phenoxyethyl derivatives | acs.org |
| Nucleophilic Substitution at Sulfur | Strong nucleophiles | Potential for displacement of the morpholine moiety | nih.gov |
Stereochemical Considerations and Conformational Dynamics of the Morpholine Ring
The six-membered morpholine ring is not planar and, like cyclohexane, adopts a stable chair conformation to minimize steric and torsional strain. cdnsciencepub.comcdnsciencepub.com The presence of the bulky N-sulfonyl substituent significantly influences the ring's conformational dynamics.
Chair Conformation: It is well-established that the morpholine ring predominantly exists in a chair form. cdnsciencepub.com In this conformation, substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For the N-sulfonyl group in this compound, the sheer size of the substituent will have a profound impact on the ring's geometry and inversion barrier.
Influence of the N-Sulfonyl Group: Large N-substituents on heterocyclic rings can influence the ring's pucker and the rate of ring inversion. nih.govnih.gov The bulky (2-phenoxyethyl)sulfonyl group is expected to have a strong preference for the equatorial position to minimize steric interactions (1,3-diaxial interactions) with the axial hydrogens on C-3 and C-5 of the morpholine ring. This preference can lock the ring into a specific conformation. The N-substituent's electronic properties and size can modulate the nucleophilicity and Lewis basicity of the nitrogen atom, although in a sulfonamide, the nitrogen's basicity is already significantly reduced. nih.gov
Conformational Energy: The study of different spatial arrangements of a molecule and their associated energy levels is known as conformational analysis. libretexts.org The energy difference between the conformer with an equatorial N-sulfonyl group and the one with an axial group is expected to be significant, making the axial conformation highly unfavorable. While specific energy values for this compound are not readily available, data from analogous substituted systems confirm that bulky N-substituents heavily favor the equatorial position. nih.gov
Chemical Transformations of the Phenoxyethyl Substituent
The phenoxyethyl moiety offers several sites for chemical modification, primarily on the aromatic (phenyl) ring and the ether linkage.
Electrophilic Aromatic Substitution (SEAr): The phenyl ring is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The phenoxy group (-O-R) is an activating, ortho, para-directing group. This means it increases the rate of reaction and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the oxygen atom. libretexts.orglibretexts.org
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms at the ortho and para positions. youtube.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the para position. youtube.com
Friedel-Crafts Alkylation/Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid can attach alkyl or acyl groups to the ring. wikipedia.org
Ether Cleavage: The ether bond (Ar-O-CH₂-) can be cleaved under stringent conditions. stackexchange.com Common reagents for cleaving aryl alkyl ethers include strong acids like HBr or HI, or Lewis acids such as BBr₃. This reaction would break the molecule into a phenol (B47542) derivative and a 2-haloethyl-sulfonylmorpholine.
Oxidation of the Ethyl Linker: The methylene (B1212753) (-CH₂-) groups in the ethyl linker could potentially be oxidized, although this would require potent oxidizing agents and may compete with reactions on the phenyl ring.
The following table outlines potential transformations of the phenoxyethyl group.
| Reaction Type | Target Site | Reagents/Conditions | Potential Product(s) | Reference(s) |
| Nitration | Phenyl Ring | HNO₃, H₂SO₄ | 4-[(2-(4-Nitrophenoxy)ethyl)sulfonyl]morpholine | youtube.com |
| Bromination | Phenyl Ring | Br₂, FeBr₃ | 4-[(2-(4-Bromophenoxy)ethyl)sulfonyl]morpholine | youtube.com |
| Friedel-Crafts Acylation | Phenyl Ring | CH₃COCl, AlCl₃ | 4-[(2-(4-Acetylphenoxy)ethyl)sulfonyl]morpholine | wikipedia.org |
| Ether Cleavage | Ether Linkage | HBr or BBr₃ | 4-((2-Bromoethyl)sulfonyl)morpholine and Phenol | stackexchange.com |
Derivatization Strategies for Structural Diversification
The structural framework of this compound allows for extensive derivatization to create a library of related compounds. researchgate.netresearchgate.net Such strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. e3s-conferences.org
Modification of the Phenyl Ring: As detailed in section 3.3, electrophilic aromatic substitution provides a direct route to introduce a wide variety of functional groups onto the phenyl ring. nih.gov The resulting derivatives (e.g., nitro, halo, acyl) can then serve as handles for further synthetic transformations, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated ring.
Variation of the Aryl Group: Instead of a phenoxy group, other aromatic or heteroaromatic systems can be installed. This can be achieved by starting the synthesis with a different substituted phenol or by employing nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com For SNAr to be effective, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com
Alteration of the Linker: The ethyl linker can be modified. Synthesizing analogs with different linker lengths (e.g., propyl, butyl) or functionalities can be achieved by using different starting materials, such as 3-phenoxypropanol, in the initial synthetic steps.
Modification of the Morpholine Ring: While the morpholine ring itself is relatively inert, synthetic strategies exist to build substituted morpholine rings from the ground up. e3s-conferences.orgnih.gov For example, starting with substituted amino alcohols allows for the creation of morpholine rings with substituents on the carbon atoms, which can introduce chirality and further modulate the molecule's properties. nih.gov
These derivatization strategies allow for the systematic exploration of the chemical space around the core structure of this compound, enabling the fine-tuning of its chemical and physical properties.
Spectroscopic Characterization and Structural Elucidation of 4 2 Phenoxyethyl Sulfonyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
A detailed analysis of the ¹H NMR spectrum of 4-[(2-Phenoxyethyl)sulfonyl]morpholine would be expected to reveal distinct signals corresponding to the protons of the morpholine (B109124) ring, the ethyl bridge, and the phenoxy group. The integration of these signals would confirm the number of protons in each chemical environment. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the sulfonyl group and the oxygen atoms, while the coupling patterns (J) would provide information about the connectivity of the protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the morpholine ring would be indicative of their proximity to the nitrogen and oxygen atoms. The carbons of the phenoxyethylsulfonyl group would also exhibit characteristic shifts.
Advanced NMR Techniques for Stereochemical Assignment and Dynamic Studies
Advanced NMR techniques such as COSY, HSQC, and HMBC would be invaluable in unequivocally assigning the proton and carbon signals and confirming the connectivity within the molecule. NOESY experiments could provide insights into the spatial arrangement of the different parts of the molecule. Dynamic NMR studies could potentially be used to investigate conformational changes, such as the chair-boat interconversion of the morpholine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Interpretation of Characteristic Vibrational Modes and Functional Group Identification
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, the C-O-C stretching of the morpholine and phenoxy ether linkages, and the C-N stretching of the morpholine ring. The aromatic C-H and C=C stretching vibrations of the phenoxy group would also be prominent.
Pressure-Dependent Spectroscopic Investigations for Material Response Analysis
Pressure-dependent IR and Raman spectroscopic studies could provide valuable information on the structural stability and phase transitions of the compound under high-pressure conditions. Changes in the vibrational frequencies and the appearance or disappearance of bands with increasing pressure would indicate conformational changes or alterations in the intermolecular interactions within the crystal lattice.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. This technique provides essential information for confirming the compound's identity and for structural characterization. Analysis of the mass spectrum allows for the identification of the molecular ion peak, which corresponds to the intact molecule, and various fragment ions that offer clues about the connectivity of its constituent atoms.
Table 1: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted Value |
| Molecular Formula | C₁₂H₁₇NO₄S |
| Molecular Weight | 287.34 g/mol |
| Predicted Key Fragments | [M-morpholine+H]⁺, [M-SO₂-morpholine]⁺, [phenoxyethyl]⁺, [phenyl]⁺ |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of this compound in its solid state. This method provides precise coordinates of each atom, bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.
Crystal Growth and Quality for Diffraction Studies
The successful application of X-ray diffraction is contingent upon the availability of high-quality single crystals. For this compound, suitable crystals can be grown from various organic solvents. The process typically involves the slow evaporation of a saturated solution of the compound. The choice of solvent is critical and can significantly influence the crystal's size, shape, and internal order. Solvents such as ethanol, methanol, or acetone, or mixtures thereof, are commonly employed for growing crystals of organic molecules. The quality of the resulting crystals is paramount for obtaining high-resolution diffraction data.
Analysis of Intramolecular and Intermolecular Interactions in the Crystalline Lattice
The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular interactions. Intramolecularly, the geometry of the molecule is defined by the covalent bonds connecting the phenoxy, ethyl, sulfonyl, and morpholine moieties.
Intermolecularly, the packing of the molecules in the crystal lattice is dictated by weaker forces. These can include van der Waals forces and, potentially, weak hydrogen bonds involving the oxygen atoms of the morpholine and sulfonyl groups and hydrogen atoms on adjacent molecules. The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Computational and Theoretical Investigations of 4 2 Phenoxyethyl Sulfonyl Morpholine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic environment of a molecule. For 4-[(2-Phenoxyethyl)sulfonyl]morpholine, such studies are essential for a foundational understanding of its chemical behavior.
Electronic Structure Analysis and Bonding Characterization
A thorough analysis of the electronic structure of this compound would involve mapping the electron density distribution to understand the nature of its covalent bonds. Key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape, could be precisely calculated. Furthermore, an investigation into the frontier molecular orbitals (HOMO and LUMO) would provide critical information about its reactivity, predicting sites susceptible to electrophilic or nucleophilic attack. At present, no such data has been published.
Prediction and Assignment of Vibrational Frequencies
Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule with a high degree of accuracy. A theoretical vibrational analysis of this compound would allow for the assignment of specific vibrational modes to the stretching and bending of its various functional groups, including the morpholine (B109124) ring, the sulfonyl group, and the phenoxyethyl moiety. This information is invaluable for the interpretation of experimental spectroscopic data. Currently, no predicted or experimentally assigned vibrational frequencies for this compound are available in the public domain.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the ethyl linker and the morpholine ring in this compound suggests the existence of multiple low-energy conformations. A systematic exploration of the potential energy surface would identify the most stable conformers and the energy barriers between them. This knowledge is crucial for understanding how the molecule's shape influences its physical properties and biological activity. To date, no conformational analysis of this compound has been reported.
Reaction Mechanism Studies and Transition State Elucidation
Computational chemistry can be employed to model chemical reactions at the atomic level, providing detailed insights into reaction pathways and the structures of transient intermediates and transition states. For this compound, this could involve studying its synthesis, degradation pathways, or potential metabolic transformations. Such studies would require the location and characterization of transition states, which are critical for determining reaction kinetics. This area of research for the title compound remains unexplored.
Modeling of Molecular Interactions in Solution and Solid States
Understanding how this compound interacts with its environment is key to predicting its behavior in different phases. In solution, modeling could reveal the nature of solute-solvent interactions and their effect on the molecule's conformation and reactivity. In the solid state, computational methods can predict crystal packing and intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the material's properties. No studies on the molecular interactions of this compound in either the solution or solid state have been found in the existing literature.
Advanced Synthetic Applications and Chemical Intermediacy of 4 2 Phenoxyethyl Sulfonyl Morpholine
Utility as a Building Block in Multi-Step Organic Synthesis
The compound 4-[(2-Phenoxyethyl)sulfonyl]morpholine represents a versatile building block for multi-step organic synthesis, primarily due to the distinct reactivity of its constituent functional groups: the morpholine (B109124) ring, the sulfonyl group, and the phenoxyethyl moiety. The morpholine nitrogen, while rendered less nucleophilic by the electron-withdrawing sulfonyl group, can still participate in a variety of chemical transformations. wikipedia.org
The robust nature of the N-sulfonyl bond makes the morpholine sulfonamide a stable scaffold that can be carried through multiple synthetic steps. researchgate.net This stability is crucial when designing synthetic routes for complex target molecules where harsh reaction conditions might be employed. The phenoxyethyl group offers sites for further functionalization, such as electrophilic aromatic substitution on the phenyl ring or cleavage of the ether linkage under specific conditions to unmask a reactive hydroxyl group.
While direct examples of multi-step syntheses commencing from This compound are not extensively documented in publicly available literature, its potential as a precursor for more elaborate structures is evident. For instance, the sulfonyl group can influence the stereochemical outcome of reactions at adjacent centers, a valuable tool in asymmetric synthesis. nih.gov Furthermore, the entire molecule can be viewed as a sophisticated amine protecting group that imparts specific solubility and crystallinity properties to intermediates, facilitating their purification.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Starting Material | Reagents and Conditions | Potential Product(s) | Synthetic Utility |
| This compound | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | α-Functionalized morpholine derivatives | Introduction of substituents at the 2- or 6-position of the morpholine ring. |
| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrated phenoxyethyl derivatives | Functionalization of the aromatic ring for further coupling reactions. |
| This compound | Reducing agent (e.g., LiAlH₄) | N-(2-Phenoxyethyl)morpholine | Removal of the sulfonyl group to liberate the secondary amine. |
Role in the Preparation of Complex Organic Molecules
The incorporation of the morpholine scaffold is a common strategy in the design of pharmaceutically active compounds. acs.org The intermediacy of structures like This compound can be inferred from the prevalence of both the morpholine and the phenoxyethylsulfonyl motifs in various complex organic molecules. The synthesis of such molecules often involves the coupling of pre-functionalized fragments, and this compound represents a readily available, stable fragment.
For example, in the synthesis of kinase inhibitors, the morpholine ring is often used to enhance solubility and modulate the pharmacokinetic profile of the drug candidate. The specific substitution pattern on the morpholine nitrogen, in this case, the phenoxyethylsulfonyl group, can be designed to interact with specific residues in the target protein's binding pocket.
While a definitive synthetic pathway to a marketed drug or a complex natural product directly employing This compound as a key intermediate is not prominently reported, its structural components are present in various patented compounds. google.com This suggests that it, or its close analogs, likely play a role as intermediates in proprietary synthetic routes within the pharmaceutical and agrochemical industries.
Table 2: Representative Complex Molecules Containing Related Structural Motifs
| Compound Class | Structural Motif | Therapeutic Area |
| Kinase Inhibitors | N-Sulfonylmorpholine | Oncology |
| GPCR Modulators | Phenoxyethyl amine | Neuroscience |
| Antiviral Agents | Substituted Morpholines | Infectious Diseases |
Potential as a Ligand in Coordination Chemistry or Organocatalysis
The presence of multiple heteroatoms (nitrogen and oxygen) in This compound suggests its potential as a ligand in coordination chemistry. The oxygen atoms of the morpholine ring and the sulfonyl group, along with the nitrogen atom, can act as donor sites for metal ions. The specific coordination mode would depend on the nature of the metal center and the reaction conditions. The sulfonamide group itself is a known coordinating moiety, often acting as a bridging ligand between metal centers.
In the field of organocatalysis, proline-based sulfonamides have been successfully employed as catalysts in various asymmetric transformations. nih.gov While This compound is not a direct analog of these proline-based catalysts, the underlying principle of using a chiral amine derivative to control stereochemistry is applicable. If a chiral version of this compound were synthesized, it could potentially be explored as a catalyst in reactions such as aldol (B89426) or Mannich reactions. The morpholine scaffold is known to be effective in certain organocatalytic systems. nih.gov
The phenoxyethyl group could also play a role in catalysis, potentially through non-covalent interactions with the substrate or by providing a handle for immobilization of the catalyst on a solid support. However, it is important to note that the application of This compound as a ligand or organocatalyst is currently speculative and would require dedicated research to be validated.
Future Perspectives in 4 2 Phenoxyethyl Sulfonyl Morpholine Research
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of sulfonylmorpholine scaffolds, while established, is continually evolving. Future research will likely pivot from traditional multi-step procedures towards more streamlined and environmentally benign methodologies. The focus will be on improving atom economy, reducing waste, and enhancing stereochemical and regiochemical control.
Key areas of development include:
Catalytic C-N and S-N Coupling Reactions: Modern cross-coupling methods have become indispensable for forming C-N and S-N bonds. Future syntheses of 4-[(2-Phenoxyethyl)sulfonyl]morpholine could leverage advanced palladium- or copper-catalyzed systems for the N-arylation or N-vinylation of the morpholine (B109124) ring, or for coupling precursors to the sulfonyl group. mdpi.come3s-conferences.org Similarly, the development of novel catalysts for direct sulfonylation reactions could offer milder conditions and broader substrate scopes compared to traditional methods using sulfonyl chlorides in the presence of a base. semanticscholar.org
Green Chemistry Approaches: There is a strong impetus to replace hazardous reagents and solvents. One promising avenue is the use of ethylene sulfate as a less hazardous and more efficient reagent for constructing the morpholine ring from 1,2-amino alcohols. chemrxiv.orgnih.gov This approach offers a redox-neutral pathway that can be performed in one or two steps with high yields, representing a significant improvement over traditional methods involving reagents like chloroacetyl chloride. chemrxiv.org
Flow Chemistry and Automation: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate the production of libraries of related analogs for further study.
Novel Sulfonylating Agents: Research into new sources for the sulfonyl group is ongoing. The use of sulfonyl fluorides, known for their unique stability and selective reactivity, could provide alternative pathways for introducing the (2-Phenoxyethyl)sulfonyl moiety. acs.orgnih.gov Furthermore, methods utilizing precursors like sodium dithionite to generate sulfonyl radicals in situ could open up new disconnection strategies for assembling the target molecule. researchgate.net
Table 1: Comparison of Traditional and Emerging Synthetic Approaches
| Aspect | Traditional Methodologies | Emerging Methodologies |
|---|---|---|
| Morpholine Ring Formation | Reaction of diethylene glycol and ammonia at high temperature and pressure; annulation of 1,2-amino alcohols with chloroacetyl chloride followed by reduction. chemrxiv.orggoogle.com | One/two-step redox-neutral protocol using ethylene sulfate and a base; Pd-catalyzed carboamination reactions. e3s-conferences.orgchemrxiv.org |
| Sulfonamide Bond Formation | Reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine). semanticscholar.org | Catalyst-driven reactions (e.g., SuFEx click chemistry using sulfonyl fluorides); radical-based sulfonylation. acs.org |
| Efficiency & Sustainability | Often multi-step, may use hazardous reagents (e.g., thionyl chloride), and can generate significant waste. | Higher yields, fewer steps, redox-neutral processes, use of less hazardous reagents, and potential for automation via flow chemistry. nih.govchemrxiv.org |
| Selectivity | Selectivity can be challenging, sometimes requiring protecting group strategies. nih.gov | High selectivity achievable through catalyst and ligand design; facile selective monoalkylation of primary amines. nih.gov |
Advancements in Spectroscopic and Computational Characterization Techniques
A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and interactions. Future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry to provide a detailed molecular portrait.
Spectroscopic Elucidation: While standard techniques like NMR and IR are routine, advanced methods will offer deeper insights. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will continue to be essential for unambiguous assignment of proton and carbon signals. The application of solid-state NMR could provide valuable information on the compound's conformation and packing in the crystalline state. High-resolution mass spectrometry (HRMS) will remain critical for confirming the elemental composition with high accuracy. researchgate.net
Computational Modeling and DFT: Density Functional Theory (DFT) has become a powerful tool for investigating molecular properties. Future studies on this compound will likely employ DFT to:
Optimize molecular geometry and predict vibrational frequencies to aid in the interpretation of IR and Raman spectra. researchgate.net
Calculate NMR chemical shifts to corroborate experimental assignments.
Analyze the frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions observed in UV-Vis spectra. researchgate.net
Generate Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Hirshfeld Surface Analysis and NBO: To understand intermolecular interactions in the solid state, Hirshfeld surface analysis is an emerging computational technique. nih.govresearchgate.net This method allows for the visualization and quantification of different types of intermolecular contacts (e.g., hydrogen bonds, π-π stacking). Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular charge transfer, donor-acceptor interactions, and the nature of chemical bonds within the molecule. researchgate.netresearchgate.net
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Type | Information Provided for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Computational | Optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO energies), NMR chemical shifts, MEP maps. researchgate.netmdpi.com |
| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular interactions in the crystal lattice. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Computational | Intramolecular charge transfer, hyperconjugative interactions, bond analysis. researchgate.net |
| 2D NMR Spectroscopy (e.g., HSQC, HMBC) | Spectroscopic | Unambiguous assignment of 1H and 13C signals, connectivity mapping. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Spectroscopic | Precise mass measurement for elemental composition confirmation. semanticscholar.org |
Exploration of Untapped Chemical Transformation Pathways and Reaction Discoveries
Beyond its synthesis, the reactivity of this compound itself presents a frontier for discovery. The sulfonyl and morpholine moieties are robust functional groups, but they also possess latent reactivity that can be harnessed for novel chemical transformations.
Functionalization of the Morpholine Ring: While the morpholine nitrogen is acylated, the C-H bonds on the ring represent targets for late-stage functionalization. Future research could explore transition-metal-catalyzed C-H activation to introduce new substituents at the C2, C3, C5, or C6 positions, thereby creating a diverse library of analogs from a common intermediate.
Transformations of the Sulfonyl Group: The sulfonyl group is often considered a stable and inert linker. However, recent advances have demonstrated its synthetic versatility. For instance, under reductive conditions, the S-N bond can be cleaved. More innovative approaches could involve harnessing sulfonyl radicals. The development of methods to generate sulfinyl radicals from sulfonyl compounds could open up unprecedented pathways for disulfurization reactions. nih.gov
"Click Chemistry" Applications: The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has highlighted the utility of sulfonyl fluorides as highly reliable connectors in chemical synthesis. acs.org Investigating the conversion of the sulfonyl group in this compound (or its precursors) into a sulfonyl fluoride could enable its use as a hub for "click" reactions, allowing for the facile attachment of various molecular fragments.
Radical-Mediated Reactions: The phenoxyethyl side chain could be a substrate for radical reactions. For example, photoredox catalysis could be employed to selectively functionalize the aromatic ring or the ethyl linker, providing access to derivatives that are difficult to synthesize through traditional ionic pathways.
Table 3: Potential Future Chemical Transformations
| Reaction Type | Target Moiety | Potential Outcome | Enabling Technology |
|---|---|---|---|
| C-H Activation/Functionalization | Morpholine Ring C-H Bonds | Introduction of alkyl, aryl, or other functional groups to the morpholine backbone. | Transition-Metal Catalysis (e.g., Pd, Rh, Ru) |
| Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonyl Group | Conversion to a sulfonyl fluoride "click" handle for modular synthesis. acs.org | Fluorinating agents (e.g., KF) on sulfonyl chloride precursors. nih.gov |
| Radical Addition/Coupling | Sulfonyl Group | Generation of sulfinyl radicals for novel disulfurization reactions. nih.gov | Radical initiators, photoredox catalysis. |
| Late-Stage Aromatic Functionalization | Phenoxy Ring | Introduction of substituents onto the terminal aromatic ring. | Photoredox Catalysis, Directed Ortho-Metalation |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-[(2-Phenoxyethyl)sulfonyl]morpholine?
The synthesis typically involves sulfonation of the morpholine ring followed by coupling with a phenoxyethyl group. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under anhydrous conditions at 0–5°C to avoid side reactions.
- Coupling : React the sulfonated intermediate with 2-phenoxyethyl bromide in the presence of a base like sodium hydroxide (5–10 mol%) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach ensures structural confirmation:
- NMR : H and C NMR identify proton environments (e.g., sulfonyl group at δ 3.2–3.5 ppm for adjacent CH) and carbon types.
- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1300 cm) and ether (C-O-C at 1100–1250 cm) functionalities.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 299.1) and fragmentation patterns .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-311+G(d,p) basis set) model:
- Electrostatic Potential Maps : Visualize electron-rich regions (sulfonyl oxygen) for nucleophilic attack predictions.
- HOMO-LUMO Gaps : Correlate with stability and reactivity (e.g., lower gaps indicate higher reactivity).
- Solvation Effects : COSMO-RS simulations predict solubility in solvents like DMSO or methanol, aiding crystallization protocols .
Q. What strategies mitigate low yields during sulfonation in the synthesis of this compound?
Common challenges and solutions include:
- Side Reactions : Use slow addition of sulfonating agents and low temperatures to suppress sulfone byproducts.
- Moisture Sensitivity : Employ Schlenk lines or molecular sieves to maintain anhydrous conditions.
- Catalyst Optimization : Replace NaOH with milder bases (e.g., triethylamine) to reduce hydrolysis of intermediates .
Q. How can researchers resolve contradictions between computational solubility predictions and experimental data?
Discrepancies arise from approximations in solvation models. Validate via:
- Experimental Solubility Tests : Use shake-flask method in solvents like acetonitrile or THF.
- Thermodynamic Analysis : Measure melting points and enthalpies of fusion to refine computational parameters.
- Co-solvent Systems : Adjust solvent polarity (e.g., water-ethanol mixtures) to align with predicted logP values .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
Prioritize assays targeting kinase domains structurally similar to morpholine-binding proteins:
- Enzyme Inhibition : Use fluorescence-based ADP-Glo™ kinase assays (e.g., EGFR or PI3K isoforms).
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7).
- SAR Studies : Modify phenoxyethyl substituents (e.g., halogenation) and correlate with IC values .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
